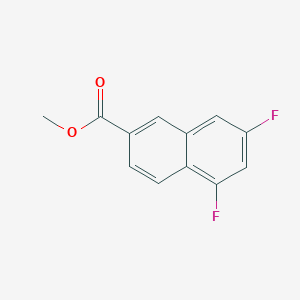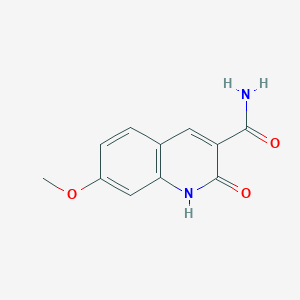
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester is an organic compound with the molecular formula C12H8F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two fluorine atoms at the 5 and 7 positions and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 5,7-difluoro-. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for ester reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Naphthalenemethanol, 5,7-difluoro-.
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 5,7-difluoro-.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The ester group can participate in various transformations, making it a versatile intermediate. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5,7-dichloro-, methyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dibromo-, methyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dimethyl-, methyl ester
Uniqueness
The presence of fluorine atoms in 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic effects compared to its chloro, bromo, and methyl analogs
Propiedades
Fórmula molecular |
C12H8F2O2 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
methyl 5,7-difluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8F2O2/c1-16-12(15)7-2-3-10-8(4-7)5-9(13)6-11(10)14/h2-6H,1H3 |
Clave InChI |
NMLYHPGIKLOQPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=CC(=C2C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)










